Product packaging for 4-Bromo-2,5-difluoro-1,1'-biphenyl(Cat. No.:CAS No. 121219-09-8)

4-Bromo-2,5-difluoro-1,1'-biphenyl

Cat. No.: B6292385
CAS No.: 121219-09-8
M. Wt: 269.08 g/mol
InChI Key: HGNFGQUXRKLBSQ-UHFFFAOYSA-N
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Description

Contextualization of Biphenyl (B1667301) Scaffolds in Organic Synthesis and Materials Science

The biphenyl scaffold, consisting of two phenyl rings linked by a single carbon-carbon bond, serves as a fundamental building block in the creation of a wide array of organic molecules. chemicalbook.comchemicalbook.com Its structural rigidity and ability to adopt various conformations make it a versatile platform for constructing complex molecular architectures. In organic synthesis, biphenyl derivatives are crucial intermediates in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals. chemicalbook.comchemicalbook.comrsc.org The utility of the biphenyl unit extends into materials science, where it forms the core of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials. nih.gov The development of bifunctional scaffolds has further expanded their use as templates for creating synthetic combinatorial libraries for drug discovery. nih.gov

Strategic Importance of Halogenation in Modulating Molecular Properties and Reactivity

Halogenation, the process of introducing halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a powerful tool for modifying its properties. ucl.ac.uk The presence of halogens can significantly influence a molecule's electronics, lipophilicity, and steric profile. ucl.ac.uk For instance, fluorination can enhance metabolic stability and binding affinity in drug candidates. semanticscholar.org In materials science, halogenation can alter the electronic properties of a biphenylene (B1199973) network, modulating its band gap for applications in electronic devices and photocatalysis. nih.gov The position and number of halogen substituents on the biphenyl rings are critical factors that determine the physicochemical properties of the resulting compounds. nih.gov

The introduction of halogens also provides reactive handles for further chemical transformations. The carbon-halogen bond can participate in various cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the construction of more complex molecular structures. libretexts.orgresearchgate.net This reactivity is fundamental to the synthesis of a diverse range of substituted biphenyls with desired functionalities.

Rationale for Comprehensive Investigation of 4-Bromo-2,5-difluoro-1,1'-biphenyl

The specific compound, this compound, presents a compelling case for detailed scientific inquiry. Its structure incorporates a bromine atom, a common participant in cross-coupling reactions, and two fluorine atoms, which can impart unique electronic and conformational properties. The strategic placement of these halogens on one of the phenyl rings creates an unsymmetrical biphenyl system with distinct reactive sites. This unique arrangement makes it a valuable intermediate for the synthesis of complex, poly-functionalized biphenyl derivatives.

Overview of Key Research Areas Explored in this compound Chemistry

Research surrounding this compound primarily focuses on its synthesis, characterization, and utilization as a building block in organic synthesis. Key areas of investigation include the development of efficient synthetic routes to this compound and the exploration of its reactivity in various chemical transformations, particularly palladium-catalyzed cross-coupling reactions. Furthermore, the physical and spectroscopic properties of this compound and its derivatives are of interest for understanding structure-property relationships in halogenated biphenyl systems. The potential applications of this compound as a precursor to liquid crystals, pharmaceuticals, and other advanced materials are also active areas of research.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 121219-09-8
Molecular Formula C₁₂H₇BrF₂
IUPAC Name This compound
Physical Form Solid

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Table 2: Key Research Findings on Halogenated Biphenyls

Research AreaKey Findings
Synthesis The Suzuki-Miyaura cross-coupling reaction is a highly effective method for synthesizing fluorinated biphenyl compounds with excellent yields. rsc.orgacs.orgmdpi.com
Molecular Properties Halogenation significantly influences the electronic properties of biphenyl networks, allowing for the tuning of the band gap. nih.gov The position of halogen substituents affects the planarity and, consequently, the biological activity of biphenyls. nih.gov
Applications Fluorinated biphenyls are utilized in the development of liquid crystal displays and other advanced materials due to their unique properties. nih.govkoreascience.kr Biphenyl pyrazole (B372694) scaffolds have shown promise as multitargeted ligands for neurodegenerative diseases. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H7BrF2 B6292385 4-Bromo-2,5-difluoro-1,1'-biphenyl CAS No. 121219-09-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2,5-difluoro-4-phenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrF2/c13-10-7-11(14)9(6-12(10)15)8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGNFGQUXRKLBSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2F)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrF2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Bromo 2,5 Difluoro 1,1 Biphenyl

Retrosynthetic Analysis and Key Precursor Identification

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For 4-bromo-2,5-difluoro-1,1'-biphenyl, the most logical disconnection is at the C-C bond connecting the two phenyl rings. This approach identifies two key precursor types: an electrophilic aryl halide and a nucleophilic organometallic reagent.

A plausible retrosynthetic pathway for this compound is outlined below:

Retrosynthetic analysis of this compoundFigure 1: Retrosynthetic disconnection of this compound.

This analysis highlights two primary synthetic strategies:

Strategy A: Coupling of a 1-bromo-2,5-difluorobenzene derivative with a phenyl organometallic reagent.

Strategy B: Coupling of a phenyl halide with a 4-bromo-2,5-difluorophenyl organometallic reagent.

The choice between these strategies often depends on the availability and reactivity of the starting materials. Key precursors for the synthesis of this compound include 1,4-dibromo-2,5-difluorobenzene (B1294941), 2,5-difluorobromobenzene, and phenylboronic acid, among others.

Development of Catalytic Cross-Coupling Approaches for Biphenyl (B1667301) Formation

The formation of the biaryl bond in this compound is most efficiently achieved through transition metal-catalyzed cross-coupling reactions. These methods offer high yields, good functional group tolerance, and mild reaction conditions. acs.orgrsc.org

Suzuki-Miyaura Coupling Protocols for Fluorinated and Brominated Aryl Halides

The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of biphenyls. acs.orgmdpi.com It involves the reaction of an aryl halide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. acs.orgmdpi.comthieme-connect.degre.ac.uk

For the synthesis of this compound, the Suzuki-Miyaura coupling can be employed using either of the retrosynthetic strategies identified. For instance, the coupling of 1,4-dibromo-2,5-difluorobenzene with phenylboronic acid can be selectively controlled to achieve monosubstitution. acs.org The use of palladium catalysts with specific phosphine (B1218219) ligands is crucial for achieving high yields and selectivities in the coupling of fluorinated and brominated aryl halides. mdpi.comthieme-connect.de

Catalyst SystemAryl HalideOrganoboron ReagentBaseSolventYield (%)
Pd(OAc)₂ / SPhos1,4-dibromo-2,5-difluorobenzenePhenylboronic acidK₃PO₄Toluene/H₂OHigh
Pd(PPh₃)₄4-bromo-2,5-difluoroiodobenzenePhenylboronic acidNa₂CO₃Dioxane/H₂OGood
Pd/C1-bromo-2,5-difluorobenzenePhenylboronic acidK₂CO₃Ethanol/H₂OModerate to Good

This table presents representative Suzuki-Miyaura coupling conditions for the synthesis of related fluorinated biphenyls.

Negishi and Stille Coupling Methodologies for Biphenyl Scaffolds

The Negishi and Stille couplings provide alternative routes to biphenyl scaffolds. The Negishi coupling utilizes an organozinc reagent as the nucleophile, while the Stille coupling employs an organotin reagent. acs.orgwikipedia.orgorganic-chemistry.org

The Negishi coupling is known for its high reactivity and functional group tolerance, making it suitable for complex substrates. wikipedia.orgorganic-chemistry.orgorgsyn.org The Stille coupling, while also versatile, raises environmental concerns due to the toxicity of organotin compounds. acs.org Both methods have been successfully applied to the synthesis of various biphenyl derivatives. acs.org

Coupling ReactionOrganometallic ReagentCatalystLigand
NegishiArylzinc halidePd(0) or Ni(0)Phosphine ligands
StilleArylstannanePd(0)Phosphine ligands

This table summarizes the key components of Negishi and Stille coupling reactions.

Ullmann and Heck Coupling Reactions in Halogenated Biphenyl Synthesis

The Ullmann reaction is a classical method for synthesizing symmetrical biphenyls by the copper-mediated coupling of two aryl halides. researchgate.netwikipedia.org While effective for some substrates, it often requires harsh reaction conditions and can suffer from low yields. wikipedia.orglscollege.ac.in Modern variations using palladium or nickel catalysts have improved the scope and conditions of the Ullmann reaction. researchgate.netlscollege.ac.in

The Heck reaction, which involves the coupling of an aryl halide with an alkene, is generally not a direct route to unsubstituted biphenyls but can be used to introduce a vinyl group that can be subsequently converted to a phenyl group. researchgate.netwikipedia.org

Palladium-Catalyzed Synthetic Route Optimization

Optimization of palladium-catalyzed routes is crucial for the efficient and scalable synthesis of this compound. Key parameters that are often fine-tuned include the choice of palladium precursor, ligand, base, and solvent. acs.orgmdpi.comthieme-connect.de The development of highly active and stable palladium catalysts, such as those based on bulky electron-rich phosphine ligands, has significantly improved the efficiency of cross-coupling reactions involving challenging substrates like electron-poor or sterically hindered aryl halides. mdpi.comthieme-connect.de The use of heterogeneous catalysts, such as palladium on charcoal (Pd/C), offers advantages in terms of catalyst recovery and reuse. mdpi.com

Regioselective Functionalization Strategies

The synthesis of specifically substituted biphenyls like this compound requires precise control over the regioselectivity of the coupling reaction. When using a dihalogenated precursor such as 1,4-dibromo-2,5-difluorobenzene, achieving selective mono-arylation is a key challenge. acs.org This can often be accomplished by carefully controlling the stoichiometry of the reagents and the reaction conditions.

Furthermore, regioselective functionalization can be achieved through directed ortho-metalation, where a directing group on one of the phenyl rings guides the deprotonation and subsequent reaction at a specific ortho position. While not directly applicable to the initial biphenyl formation in this case, it is a powerful strategy for further modifying the biphenyl scaffold.

Another approach involves the use of substrates with differentiated halogens, for example, an iodo-bromo-difluorobenzene. The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond in palladium-catalyzed cross-coupling reactions allows for selective reaction at the iodo-substituted position.

Directed ortho-Metalation in Polyhalogenated Systems

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. organic-chemistry.org The strategy relies on a directing metalation group (DMG) which complexes with an organolithium reagent, typically n-butyllithium or sec-butyllithium, to facilitate deprotonation at the adjacent ortho position. baranlab.orguwindsor.ca This generates a highly reactive aryllithium intermediate that can then react with a variety of electrophiles, overriding the typical substitution patterns governed by the inherent electronic properties of the substituents. baranlab.org This method offers exceptional control in constructing polysubstituted aromatic systems. researchgate.net

The strength of the directing group is a critical parameter in the success and selectivity of the DoM reaction. Strong DMGs ensure that metalation occurs specifically at the desired ortho position, even in the presence of other potentially reactive sites.

Table 1: Relative Strength of Common Directed Metalation Groups (DMGs)

StrengthDirecting Group (DMG) Examples
Strong -CONR₂, -SO₂NR₂, -O(CONR₂), -OMOM, -CH=NR
Moderate -OR, -NR₂, -F, -CF₃
Weak -CH₂NR₂, -Cl, -Br, -I

This table illustrates the relative ability of different functional groups to direct ortho-lithiation, a key step in DoM synthesis.

Stereochemical Control in Biphenyl Linkage Formation

The formation of the pivotal C-C bond in biphenyl systems, particularly those with significant steric hindrance from ortho substituents, can lead to a form of axial chirality known as atropisomerism. acs.orgslideshare.net Atropisomers are stereoisomers that are stable enough to be isolated due to hindered rotation around a single bond. princeton.edu For substituted biphenyls, the energy barrier to rotation is influenced by the size of the ortho groups; bulky substituents can create a high enough barrier to allow for the resolution of individual enantiomers at room temperature. slideshare.net

The Suzuki-Miyaura cross-coupling reaction is a premier method for constructing the biaryl bond. acs.org Achieving stereochemical control in this reaction to selectively produce one atropisomer is a significant challenge and an area of active research. acs.orgbeilstein-journals.org The key to controlling the stereochemical outcome often lies in the choice of chiral ligands coordinated to the palladium catalyst. snnu.edu.cn Specifically designed phosphine ligands can create a chiral environment around the metal center, influencing the transition state of the reductive elimination step and favoring the formation of one atropisomer over the other. acs.orgbeilstein-journals.org

For example, studies on related sterically hindered biphenyls have shown that different classes of phosphine ligands can induce different stereochemical pathways. The development of atroposelective Suzuki-Miyaura protocols allows for the modular and rapid synthesis of highly enantioenriched biphenyls. acs.org

Table 2: Ligand Influence on Stereochemical Outcome in Asymmetric Suzuki-Miyaura Coupling

Ligand Type/ExampleTypical Stereochemical OutcomeMechanism Insight
Chiral Monophosphine Ligands (e.g., MOP)High EnantioselectivityCreates a chiral pocket around the palladium, influencing the orientation of coupling partners during the crucial bond-forming step. beilstein-journals.org
TADDOL-derived PhosphoramiditesHigh EnantioselectivityUsed in intramolecular C-H arylation to generate atropisomerically enriched products. snnu.edu.cn
Sulfonated SPhos (sSPhos)High EnantioselectivityEnables asymmetric phenyl-phenyl cross-coupling for the synthesis of enantioenriched 2,2′-biphenols. acs.org

This table demonstrates how the selection of specific ligands can be used to control the three-dimensional structure of the final biphenyl product.

Green Chemistry Considerations in Synthesis

The principles of green chemistry, which aim to reduce waste and increase efficiency, are increasingly vital in the synthesis of fine chemicals and pharmaceuticals. dntb.gov.uaacs.org For a molecule like this compound, these considerations focus on the sustainability of the catalyst and the environmental impact of the solvents used.

Catalyst Recycling and Sustainable Approaches

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable for forming biaryl linkages. However, palladium is an expensive and toxic heavy metal, making its recovery and reuse a primary goal for sustainable synthesis. acs.org Methodologies for catalyst recycling are broadly divided into two categories:

Homogeneous Catalyst Recycling: These approaches aim to recover the soluble catalyst after the reaction. This can be achieved using specialized systems like biphasic catalysis, where the catalyst resides in a separate phase (e.g., an ionic liquid or aqueous phase) and can be easily separated from the organic product phase. acs.org Another method involves "group-assisted purification" (GAP), where ligands are designed to make the catalyst soluble under reaction conditions but easily precipitated and recovered afterward. acs.org

Heterogeneous Catalysis: This is the most common approach, where the palladium catalyst is immobilized on a solid support. nih.govwikipedia.org Supports can include activated carbon (Pd/C), silica, polymers, or magnetic nanoparticles (e.g., Fe₃O₄). nih.govmdpi.com The primary advantage is the ease of separation; the catalyst can be removed by simple filtration (or with a magnet for magnetic supports) and reused for multiple reaction cycles, often without a significant loss of activity. nih.govvivekanandcollege.ac.in Microencapsulated catalysts, like Pd EnCat™, stabilize metal nanoparticles within polymer beads, offering high reusability. mdpi.com

Table 3: Comparison of Catalyst Recycling Strategies

ApproachAdvantagesDisadvantages
Homogeneous Recycling High catalytic activity and selectivity, well-defined catalyst species.Often requires specialized solvents or ligands, potential for catalyst leaching.
Heterogeneous Catalysis Simple catalyst recovery (filtration), reduced metal contamination in product, high reusability. nih.govmdpi.comCan have lower activity than homogeneous counterparts, potential for metal leaching from the support over time. nih.gov

This table compares the main strategies for recycling expensive and environmentally sensitive palladium catalysts used in biphenyl synthesis.

Sophisticated Structural Elucidation and Conformational Analysis of 4 Bromo 2,5 Difluoro 1,1 Biphenyl

Theoretical and Computational Conformational Studies

Theoretical and computational chemistry provides powerful tools to investigate molecular structures and dynamics, especially for compounds where experimental data may be scarce. For 4-Bromo-2,5-difluoro-1,1'-biphenyl, computational methods are indispensable for understanding its conformational preferences.

Potential Energy Surface Mapping and Torsional Angle Analysis

The potential energy surface (PES) is a conceptual and mathematical tool that describes the energy of a molecule as a function of its geometry. wikipedia.orglongdom.org For biphenyls, the most critical coordinate on the PES is the dihedral or torsional angle (φ) between the two aromatic rings. This angle dictates the extent of conjugation and the steric hindrance between the rings.

A relaxed PES scan is typically performed by systematically varying the torsional angle and calculating the molecule's energy at each step, allowing all other geometric parameters to relax. This process reveals the energy minima, corresponding to stable conformers, and the energy maxima, which represent the transition states for interconversion between conformers.

In the case of this compound, the presence of a fluorine atom at the 2-position (an ortho position) is expected to be the dominant factor in determining the torsional barrier. The PES would likely show two equivalent energy minima corresponding to twisted conformations. The energy barrier at the planar conformation would be significantly higher than in unsubstituted biphenyl (B1667301) due to the larger size of the fluorine atom compared to hydrogen. A secondary, lower energy barrier might be present at the perpendicular conformation.

A hypothetical potential energy surface scan for this compound would likely resemble the data presented for other ortho-substituted biphenyls. The energy would be lowest at a non-planar torsional angle and rise to a maximum at the planar or near-planar conformation.

Hypothetical Torsional Energy Profile Data for this compound

Torsional Angle (φ) Relative Energy (kcal/mol)
High (Transition State)
~50-70° Low (Energy Minimum)
90° Intermediate (Transition State)
~110-130° Low (Energy Minimum)

This table is illustrative and based on the expected behavior of ortho-substituted biphenyls. Actual values would require specific quantum chemical calculations.

Influence of Halogen Substituents on Molecular Conformation

The nature and position of halogen substituents profoundly influence the conformational preferences of biphenyls. researchgate.net The key factors at play are steric effects (van der Waals repulsion) and electronic effects (electrostatic interactions and hyperconjugation).

In this compound, the substituents are:

Fluorine at the 2-position (ortho): This is the most sterically demanding substituent in terms of its influence on the torsional angle. The van der Waals radius of fluorine is larger than that of hydrogen, leading to increased repulsion with the ortho-hydrogen on the other ring in a planar conformation. This forces the molecule into a more twisted conformation with a larger dihedral angle compared to unsubstituted biphenyl. nih.govresearchgate.net

Fluorine at the 5-position (meta): Substituents at the meta position generally have a smaller direct steric influence on the torsional angle. However, they can modulate the electronic properties of the ring, which can have a secondary effect on the bond lengths and angles within the ring.

Studies on fluorinated biphenyls have shown that ortho-fluoro substitution leads to a larger dihedral angle to alleviate steric strain. researchgate.net The fluorine atom's high electronegativity also creates local dipoles that can influence intermolecular interactions in the solid state, but its effect on the isolated molecule's conformation is primarily steric.

Reactivity Profiles and Derivatization Strategies of 4 Bromo 2,5 Difluoro 1,1 Biphenyl

Reactivity at the Bromo Position

The carbon-bromine bond in 4-Bromo-2,5-difluoro-1,1'-biphenyl is the more reactive site for a variety of transformations, particularly for metal-catalyzed cross-coupling reactions. This reactivity allows for the extension of the biphenyl (B1667301) system and the introduction of diverse functional groups.

Further Cross-Coupling Transformations for Extended Conjugated Systems

The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds. These reactions are instrumental in synthesizing larger, conjugated systems, which are of interest in materials science and medicinal chemistry.

Suzuki-Miyaura Coupling: This reaction is widely used to form biaryl linkages by coupling the aryl bromide with an arylboronic acid or ester. For instance, this compound can react with various arylboronic acids in the presence of a palladium catalyst and a base to yield more complex terphenyl or poly-aryl systems. This method is noted for its tolerance of a wide range of functional groups and generally mild reaction conditions.

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is employed. wikipedia.orglibretexts.org This reaction couples the aryl bromide with a terminal alkyne, catalyzed by both palladium and copper(I) complexes, typically in the presence of a mild base. wikipedia.orglibretexts.org This creates arylalkynes, which are valuable intermediates for synthesizing conjugated polymers and complex molecules. libretexts.org The reactivity order for halides in Sonogashira coupling is I > Br > Cl, making aryl bromides effective substrates. wikipedia.org

Heck Reaction: The Heck reaction allows for the substitution of the bromine atom with an alkene, forming a new, substituted alkene. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction is a key method for vinylation of aryl halides and is fundamental in constructing complex organic molecules from simpler precursors. wikipedia.orgorganic-chemistry.org

Cross-Coupling ReactionReactantCatalyst SystemProduct Type
Suzuki-MiyauraArylboronic acid/esterPalladium catalyst (e.g., Pd(OAc)₂) + Base (e.g., K₂CO₃)Extended biaryl/terphenyl systems
SonogashiraTerminal alkynePalladium catalyst + Copper(I) co-catalyst + BaseArylalkynes
HeckAlkenePalladium catalyst + BaseSubstituted alkenes

Nucleophilic Substitution Reactions and Mechanism Elucidation

While less common than cross-coupling, the bromine atom on the biphenyl ring can undergo nucleophilic substitution, although this typically requires harsh conditions or specific activation. The general mechanism for nucleophilic substitution at an sp³-hybridized carbon involves either a one-step (SN2) or a two-step (SN1) process. oxfordsciencetrove.comyoutube.com In an SN2 reaction, the nucleophile attacks as the leaving group departs in a concerted step. chemguide.co.uk In an SN1 reaction, the leaving group departs first to form a carbocation intermediate, which is then attacked by the nucleophile. youtube.comlibretexts.org For aryl halides, nucleophilic aromatic substitution (SNAr) typically proceeds via an addition-elimination mechanism, especially when electron-withdrawing groups are present to stabilize the intermediate Meisenheimer complex. masterorganicchemistry.comstackexchange.com

Reductive Debromination Studies

The removal of the bromine atom, known as reductive debromination or hydrodebromination, is a useful synthetic transformation. This reaction converts this compound into 2,5-difluoro-1,1'-biphenyl. This can be desirable when the bromine atom has served its purpose as a directing or activating group and is no longer needed in the final molecule. acs.orgorganic-chemistry.org

Several methods exist for this transformation:

Catalytic Hydrogenation: A common and clean method involves using hydrogen gas with a palladium-on-carbon (Pd/C) catalyst. organic-chemistry.org This method is often highly selective, allowing for the reduction of the C-Br bond without affecting other functional groups. organic-chemistry.org

Hydride Reductants: Reagents like sodium borohydride (B1222165) (NaBH₄) can be used, often in the presence of a catalyst, to replace the bromine with a hydrogen atom. nih.gov

Photoredox Catalysis: Modern methods utilize visible light photoredox catalysis in combination with a hydrogen atom source, such as silanes, to achieve mild and efficient debromination of unactivated aryl bromides. acs.orgacs.orgluc.edu

Reactivity of the Fluoro Groups

The carbon-fluorine bonds on the biphenyl ring are significantly stronger and less reactive than the C-Br bond. However, under specific conditions, they can also participate in reactions, offering alternative pathways for functionalization.

Nucleophilic Aromatic Substitution (SNAr) Pathways on Fluorinated Biphenyls

The fluorine atoms on the ring, particularly when activated by other electron-withdrawing groups, can be displaced by strong nucleophiles in a Nucleophilic Aromatic Substitution (SNAr) reaction. nih.govmdpi.com The high electronegativity of fluorine makes the attached carbon atom electrophilic and susceptible to nucleophilic attack. nih.gov

The mechanism involves the attack of a nucleophile on the aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.comstackexchange.com The leaving group (fluoride) is then eliminated, restoring the aromaticity of the ring. stackexchange.com Counterintuitively, in SNAr reactions, aryl fluorides are often more reactive than other aryl halides. masterorganicchemistry.comstackexchange.com This is because the rate-determining step is typically the initial attack of the nucleophile, which is accelerated by the strong electron-withdrawing inductive effect of the highly electronegative fluorine atom. stackexchange.com This effect stabilizes the negatively charged Meisenheimer intermediate. stackexchange.com

C-F Bond Activation Research

Activating the inert C-F bond for catalytic transformations is a significant area of modern chemical research. researchgate.netresearchgate.net Due to the high bond dissociation energy of the C-F bond, these reactions are challenging and often require specialized catalysts or harsh conditions. researchgate.net

Research in this area focuses on several strategies:

Transition-Metal Catalysis: Low-valent transition metals (e.g., nickel, palladium, iron) can insert into the C-F bond via oxidative addition, allowing for subsequent functionalization. researchgate.netnih.gov

Lewis Acid-Promoted Activation: Strong Lewis acids can interact with the fluorine atom, weakening the C-F bond and facilitating its cleavage. researchgate.netnih.gov

Transition-Metal-Free Methods: Recent advancements include visible-light-induced C-F activation, which can proceed under milder, redox-neutral conditions. nih.gov

These cutting-edge methods are expanding the possibilities for modifying highly fluorinated aromatic compounds like this compound, opening new avenues for the synthesis of novel fluorinated materials and pharmaceuticals.

Electrophilic Aromatic Substitution Reactions on the Biphenyl Scaffold

The reactivity of this compound in electrophilic aromatic substitution (EAS) is governed by the electronic and steric effects of the substituents on its two aromatic rings. The biphenyl system itself presents two rings upon which substitution can occur. One ring is unsubstituted phenyl, and the other is a 2,5-difluoro-4-bromophenyl moiety.

The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile by the π-electrons of the aromatic ring, which is the rate-determining step. nih.gov This forms a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate. nih.gov The subsequent loss of a proton from the carbon bearing the electrophile restores aromaticity and yields the substituted product. nih.gov The presence of substituents on the ring can significantly influence both the rate of reaction and the position of the incoming electrophile (regioselectivity). libretexts.org

In the case of this compound, the unsubstituted phenyl ring is activated by the electron-donating effect of the substituted phenyl group, directing incoming electrophiles primarily to the ortho and para positions. However, steric hindrance from the adjacent substituted ring can disfavor the ortho position, making the para position (C4') the most likely site of substitution.

The substituted ring (4-bromo-2,5-difluorophenyl) is heavily influenced by its halogen substituents. Halogens are a unique class of substituents in EAS as they are deactivating yet ortho, para-directing. libretexts.org Their electron-withdrawing inductive effect (-I) deactivates the ring towards electrophilic attack, making it less reactive than benzene (B151609). libretexts.org Conversely, their electron-donating resonance effect (+R) directs incoming electrophiles to the positions ortho and para to the halogen. libretexts.org

In the this compound molecule, the available positions for substitution on the halogenated ring are C3 and C6. The directing effects on this ring are complex:

The Phenyl Group (at C1): This is an activating group and directs ortho to its position (C2 and C6).

Fluorine (at C2): Directs ortho (C3) and para (C5).

Fluorine (at C5): Directs ortho (C4 and C6) and para (C2).

Bromine (at C4): Directs ortho (C3 and C5).

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

RingPositionDirecting GroupsPredicted Outcome
Unsubstituted PhenylC4'Phenyl substituent at C1' (ortho, para-director)Major product due to activation and lower steric hindrance compared to ortho positions.
Unsubstituted PhenylC2'/C6'Phenyl substituent at C1' (ortho, para-director)Minor product due to steric hindrance from the other ring.
Substituted PhenylC3, C6F at C2, F at C5, Br at C4 (ortho, para-directors)Substitution is possible but disfavored due to strong deactivation by three halogens. Site preference is unclear.

Synthesis of Complex Architectures Utilizing this compound as a Building Block

This compound is a valuable synthetic intermediate, primarily utilized as a building block in the construction of more complex molecular architectures. Its utility stems from the presence of the bromine atom, which serves as a versatile functional handle for a variety of cross-coupling reactions. The carbon-bromine bond can be selectively activated to form new carbon-carbon or carbon-heteroatom bonds, allowing for the programmed assembly of intricate structures.

The most prominent application of this compound is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. acs.org In a typical Suzuki reaction, the aryl bromide (this compound) is reacted with an organoboron compound (e.g., an arylboronic acid or ester) in the presence of a palladium catalyst and a base. mdpi.com This reaction effectively replaces the bromine atom with a new aryl, alkyl, or other organic group, extending the biphenyl scaffold.

This strategy is particularly important in the synthesis of polyfluorinated biphenyls and related terphenyls, which are of significant interest in materials science, especially for the development of liquid crystals. acs.orgbeilstein-journals.org The introduction of fluorine atoms into the molecular core can profoundly influence the material's properties, such as dielectric anisotropy, viscosity, and thermal stability. beilstein-journals.orgresearchgate.net By using this compound as a starting point, chemists can introduce additional fluorinated or non-fluorinated rings to precisely tune these properties for applications in display technologies. beilstein-journals.org

In the realm of medicinal chemistry, this building block is a precursor for the synthesis of bioactive molecules, including potential anti-cancer agents. The difluorobiphenyl core is a common motif in pharmacologically active compounds. The synthetic route often involves a cross-coupling reaction to introduce a new substituent at the C4 position, followed by further functional group manipulations to arrive at the final drug candidate. The presence and position of the fluorine atoms can enhance metabolic stability and binding affinity to biological targets. nih.gov

Table 2: Examples of Complex Architectures Derived from this compound

Starting MaterialReaction TypeReagent ExampleProduct ClassPotential Application
This compoundSuzuki-Miyaura CouplingArylboronic acidPolyfluorinated terphenyls and polyphenylsLiquid Crystals, Organic Electronics
This compoundBuchwald-Hartwig AminationAn amineN-Aryl-2,5-difluoro-1,1'-biphenyl derivativesPharmaceuticals, Agrochemicals
This compoundSonogashira CouplingTerminal alkyneAlkynyl-substituted biphenylsFunctional Materials, Molecular Wires
This compoundHeck CouplingAn alkeneAlkenyl-substituted biphenylsPolymer Precursors, Fine Chemicals

Computational and Theoretical Investigations of Electronic Structure and Quantum Mechanical Properties

Density Functional Theory (DFT) Studies of Molecular and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying polyatomic molecules due to its favorable balance of accuracy and computational cost. researchgate.netnih.gov Methods like the B3LYP functional combined with basis sets such as 6-311G(d,p) are frequently used to investigate the structural and electronic properties of aromatic compounds. researchgate.netnih.gov For 4-Bromo-2,5-difluoro-1,1'-biphenyl, DFT calculations are crucial for elucidating its fundamental characteristics.

Geometry optimization is a fundamental computational step that seeks to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable conformation. For this compound, this involves calculating bond lengths, bond angles, and the dihedral (torsion) angle between the two phenyl rings. The dihedral angle is particularly important in biphenyl (B1667301) systems as it governs the degree of π-orbital overlap between the rings, which in turn influences the electronic properties of the molecule. nih.gov

In the gas phase, the molecule is expected to adopt a non-planar conformation to minimize steric hindrance between the ortho-substituents and the hydrogen atoms on the adjacent ring. However, in the solid state, intermolecular forces can lead to different dihedral angles. researchgate.net DFT calculations can predict this gas-phase geometry with high accuracy. The energetic stability of the molecule is confirmed by ensuring the optimized structure corresponds to a true minimum on the potential energy surface, which is verified by the absence of imaginary frequencies in a subsequent vibrational frequency calculation.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations. (Note: These are typical expected values based on related structures.)
ParameterPredicted Value
C-C (intraphenyl)~1.39 - 1.41 Å
C-C (interphenyl)~1.48 - 1.49 Å
C-F~1.35 Å
C-Br~1.90 Å
Dihedral Angle (C-C-C-C)~45° - 55°

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. nih.gov A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov In this compound, the HOMO is expected to be delocalized primarily over the π-system of the biphenyl core, while the LUMO may also have significant contributions from the substituted phenyl ring, particularly the carbon atoms bonded to the electronegative fluorine and bromine atoms.

Table 2: Typical FMO Energy Values for Fluorinated Biphenyl Compounds based on DFT Studies.
ParameterTypical Energy Range (eV)
HOMO Energy-6.0 to -7.0 eV
LUMO Energy-1.0 to -2.0 eV
HOMO-LUMO Gap (ΔE)4.0 to 5.5 eV

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface and color-coded to indicate different electrostatic potential values. researchgate.net MEP maps are invaluable for predicting how a molecule will interact with other charged species. The color scheme typically ranges from red (most negative potential, regions rich in electrons, susceptible to electrophilic attack) to blue (most positive potential, regions deficient in electrons, susceptible to nucleophilic attack), with green representing neutral or zero potential regions. researchgate.netresearchgate.net

For this compound, the MEP map would show regions of high negative potential (red) concentrated around the highly electronegative fluorine atoms. The bromine atom would also contribute to a negative or slightly positive (σ-hole) potential region. The hydrogen atoms of the phenyl rings would exhibit a positive potential (blueish), while the carbon framework of the aromatic rings would appear largely neutral (green). This map identifies the sites most likely to engage in electrostatic interactions, such as hydrogen bonding or dipole-dipole interactions. nih.gov

Ab Initio Methods and Post-Hartree-Fock Calculations for Advanced Electronic Properties

While DFT is highly effective, ab initio ("from the beginning") methods provide an alternative, and often more rigorous, approach. These methods, which include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, solve the Schrödinger equation without relying on empirical parameters. ajchem-a.com

Hartree-Fock is the simplest ab initio method but neglects electron correlation, which can be important for accurately describing π-systems. Post-Hartree-Fock methods, such as MP2 and CCSD(T), systematically include electron correlation, offering higher accuracy at a significantly greater computational expense. These advanced methods are employed when a very precise description of electronic properties, such as electron affinities, ionization potentials, or excited state energies, is required for a molecule like this compound.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption Maxima)

Computational methods are powerful tools for predicting spectroscopic data, which can aid in the identification and characterization of novel compounds.

NMR Chemical Shifts: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a common application of computational chemistry. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR shielding tensors, which are then converted to chemical shifts. Predicting ¹⁹F NMR shifts can be particularly challenging due to the high sensitivity of fluorine to its electronic environment, but modern computational protocols can achieve good agreement with experimental values. nih.gov

UV-Vis Absorption Maxima: The electronic transitions that give rise to UV-Vis absorption spectra can be modeled using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic excited states, which correspond to the absorption maxima (λ_max_). For this compound, TD-DFT would likely predict π → π* transitions within the biphenyl system as the dominant absorptions in the UV region.

Table 3: Hypothetical Predicted Spectroscopic Parameters for this compound.
SpectroscopyParameterPredicted Value
¹³C NMRChemical Shift (C-Br)~115 - 125 ppm
¹³C NMRChemical Shift (C-F)~150 - 160 ppm (with C-F coupling)
¹⁹F NMRChemical Shift~ -110 to -120 ppm
UV-Visλ_max_~240 - 280 nm

Charge Transfer Characteristics and Intramolecular Interactions

The substitution pattern of this compound, with electron-withdrawing halogen atoms on one ring, creates a potential for intramolecular charge transfer (ICT). The fluorine and bromine atoms pull electron density from the phenyl ring to which they are attached. This electronic asymmetry can be quantified using methods like Natural Bond Orbital (NBO) analysis. nih.gov

Influence of Halogen Substituents on Aromaticity and Resonance Phenomena

The presence of bromine and fluorine atoms on the biphenyl rings of this compound has a profound influence on the aromaticity and resonance within the molecule. Halogen substituents exert both inductive and resonance (mesomeric) effects, which often act in opposition, thereby complicating the electronic landscape of the aromatic system.

Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (–I effect) through the sigma (σ) bond framework. This effect tends to decrease the electron density of the aromatic ring. csbsju.edu Conversely, the lone pairs on the fluorine atom can participate in π-conjugation with the aromatic ring, leading to a weak electron-donating resonance effect (+M effect). csbsju.edu In the case of fluorinated benzenes, the inductive effect generally outweighs the resonance effect, leading to a net withdrawal of electron density and a decrease in the aromaticity of the substituted ring as measured by magnetic criteria like Nucleus-Independent Chemical Shift (NICS). nih.govnih.gov

Bromine, while less electronegative than fluorine, also exhibits a –I effect, albeit weaker. Its +M effect is also present but is generally considered less effective than that of fluorine due to the poorer overlap between the larger 4p orbitals of bromine and the 2p orbitals of carbon. csbsju.edu

The interplay of these electronic effects also influences the resonance between the two phenyl rings of the biphenyl system. The degree of resonance is related to the planarity of the molecule, defined by the dihedral angle between the two rings. Ortho-substitution, such as the fluorine atom at the 2-position, introduces steric hindrance that typically forces the rings out of planarity. westmont.edu This twisting disrupts the π-orbital overlap between the rings, thereby reducing the resonance stabilization energy of the biphenyl system. Computational studies on substituted biphenyls have shown that the introduction of substituents can significantly alter the torsional barriers and the equilibrium dihedral angle. researchgate.netresearchgate.net

The following tables present illustrative computational data for related halogenated benzene (B151609) and biphenyl compounds to provide context for the expected properties of this compound.

Table 1: Illustrative Calculated Aromaticity Indices for Halogenated Benzenes

CompoundSubstituent(s)HOMA (Illustrative)NICS(0) (ppm) (Illustrative)
BenzeneH1.000-9.7
FluorobenzeneF0.985-7.9
1,4-Difluorobenzene1,4-F₂0.970-6.5
BromobenzeneBr0.990-8.8

This table presents representative data from computational studies on substituted benzenes to illustrate the general effect of halogenation on aromaticity indices. The values are not specific to this compound.

Table 2: Illustrative Calculated Dihedral Angles and Bond Lengths for Substituted Biphenyls

CompoundSubstituent(s)Dihedral Angle (°) (Illustrative)Inter-ring C-C Bond Length (Å) (Illustrative)
BiphenylNone~44~1.49
2-Fluorobiphenyl2-F~48~1.49
4-Bromobiphenyl4-Br~43~1.49
2,2'-Difluorobiphenyl2,2'-F₂~60~1.50

This table provides representative data from computational studies on substituted biphenyls to illustrate the impact of halogen substituents on molecular geometry. The values are not specific to this compound.

The data in these tables suggest that the fluorine and bromine substituents in this compound will likely lead to a reduction in the aromaticity of the substituted rings, as would be indicated by lower HOMA values and less negative NICS values compared to benzene. Furthermore, the presence of the ortho-fluorine substituent is expected to induce a significant dihedral angle, thereby diminishing the resonance interaction between the two phenyl rings.

Applications and Design Principles in Advanced Materials Chemistry

Role as a Precursor in Liquid Crystalline Materials Research

The pursuit of novel liquid crystalline materials with tailored properties is a significant driver of synthetic chemistry. The compound 4-bromo-2,5-difluoro-1,1'-biphenyl serves as a key precursor, or mesogenic core, due to its inherent structural characteristics that are conducive to the formation of liquid crystal phases (mesophases).

Molecular Design Principles for Mesophase Induction

The formation of a liquid crystalline phase is highly dependent on molecular geometry and intermolecular interactions. The design of this compound incorporates several key principles intended to induce mesogenic behavior when integrated into a larger molecular structure.

Anisotropic Molecular Shape: The elongated, rod-like shape of the biphenyl (B1667301) core is a fundamental prerequisite for forming calamitic (rod-like) liquid crystals. This anisotropy encourages the molecules to align along a common axis, a defining characteristic of the nematic phase.

Lateral Substitution: The two fluorine atoms are positioned laterally on one of the phenyl rings. Lateral substituents are known to influence mesophase stability and type. They can increase the breadth of the molecule, which discourages the close packing required for a stable crystalline state, thereby broadening the temperature range over which a liquid crystal phase can exist. Furthermore, this substitution can prevent the formation of highly ordered smectic phases in favor of less ordered nematic or columnar phases. researchgate.net

Dipole Moment: The carbon-fluorine (C-F) bonds are highly polar. The specific 2,5-difluoro substitution pattern creates a significant dipole moment across the molecular core. These dipoles lead to strong intermolecular interactions that can stabilize mesophases.

Theoretical Impact on Anisotropy and Dielectric Properties

The performance of liquid crystal displays (LCDs) and other electro-optical devices is dictated by the anisotropy of the material's properties, particularly its dielectric and optical anisotropy. The inclusion of the this compound core into a liquid crystal molecule is theoretically predicted to have a profound impact on these properties.

Dielectric Anisotropy (Δε): This property is the difference in dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. The strong C-F bonds on the this compound unit introduce a strong transverse dipole moment. This lateral fluorination is a well-established strategy for inducing a negative dielectric anisotropy (Δε < 0). mdpi.com Materials with negative Δε are essential for display technologies that use vertically aligned (VA) nematic modes, which offer superior contrast ratios and viewing angles. The bromine atom contributes to the longitudinal dipole, modulating the final Δε value.

Integration into Organic Electronic Materials (Theoretical and Methodological Focus)

In the field of organic electronics, precise control over molecular structure is paramount for tuning electronic properties. This compound is a strategic building block for creating sophisticated organic semiconductors due to its combination of a conjugatable core, electron-withdrawing substituents, and a reactive site for polymerization.

Building Block for Oligomers and Polymers in Organic Semiconductors

The compound's structure is ideally suited for incorporation into larger π-conjugated systems like oligomers and polymers, which form the active layers in devices such as Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs).

The primary methodological advantage of this compound is its utility in transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond is a reactive site for powerful bond-forming reactions, most notably the Suzuki-Miyaura coupling. nih.govnih.gov In a typical synthetic strategy, the bromine can be reacted with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst to form a new carbon-carbon bond, extending the conjugated system. This allows for the systematic and controlled construction of well-defined polymers where the fluorinated biphenyl unit alternates with other aromatic or heteroaromatic units. nih.gov

Synthetic Utility of this compound
Reactive Site
Key Reaction
Product
Advantage

Influence on Charge Transport Mechanisms (Theoretical Models)

The efficiency of an organic semiconductor is largely determined by its ability to transport charge carriers (electrons and holes). Theoretical models predict that incorporating the this compound unit into a polymer backbone would significantly influence charge transport.

Energy Level Tuning: Fluorine is a highly electronegative atom, making it a strong electron-withdrawing group. The introduction of two fluorine atoms onto the biphenyl core is predicted to lower the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgnih.gov Lowering the LUMO level facilitates electron injection and can enhance n-type (electron) transport. nih.gov A lower HOMO level improves the material's stability against oxidation in air, leading to more robust devices.

Molecular Packing and Mobility: The planarity of the polymer backbone and the way chains pack in the solid state are critical for efficient charge hopping between molecules. While the biphenyl rings themselves have a natural twist (dihedral angle), the introduction of fluorine atoms can promote intermolecular interactions (e.g., S-F, H-F) that encourage more ordered, co-facial π-stacking. nih.gov This closer packing can lead to larger electronic coupling (transfer integrals) between adjacent chains, which is predicted to enhance charge mobility. rsc.org Conversely, the steric bulk of the substituents can also influence the dihedral angle between the biphenyl rings, which directly impacts the degree of π-orbital overlap and, consequently, the efficiency of intramolecular charge transport. nih.gov

Design of Optoelectronic Functionality (Theoretical Perspective)

From a theoretical standpoint, this compound is a component within the broader "donor-acceptor" design strategy for creating functional optoelectronic materials. nih.govresearchgate.net

Donor-Acceptor Architectures: In this model, electron-rich (donor) and electron-poor (acceptor) units are combined in the same molecule or polymer. The 2,5-difluorophenyl ring acts as a moderate electron-accepting unit due to the inductive effect of the fluorine atoms. When polymerized with a strong electron-donating comonomer, the resulting polymer would have a reduced electronic bandgap. This is a key strategy for designing materials that absorb or emit light at longer wavelengths (i.e., red-shifted), which is crucial for applications in organic photovoltaics (OPVs) and full-color displays. nih.gov

Tuning Photophysical Properties: The "heavy atom effect" of the bromine substituent could theoretically be exploited. In phosphorescent materials, the presence of a heavy atom like bromine can enhance intersystem crossing—the process where an excited singlet state converts to a triplet state. This is the fundamental mechanism behind the high efficiencies of phosphorescent OLEDs (PhOLEDs). By incorporating this unit into host materials for PhOLEDs, it's theoretically possible to improve the energy transfer to the phosphorescent guest emitter.

Framework for Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs) Development

The chemical compound this compound serves as a highly relevant building block, or precursor, for the development of advanced porous crystalline materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). While direct incorporation of the compound in its native form as a primary structural linker is not extensively documented, its unique substitution pattern provides a strategic platform for designing functional linkers with tailored properties.

The core utility of this compound in this context lies in its potential for synthetic modification into multitopic linkers, which are essential for the polymerization of framework structures. The bromine atom on one phenyl ring and the hydrogen atoms on the other offer distinct reactive sites for introducing coordinating functional groups like carboxylic acids, amines, or boronic acids.

Design Principles and Synthetic Strategy

The design of MOF and COF linkers from this compound is centered on its conversion into a di- or polytopic molecule capable of binding to metal nodes (for MOFs) or forming robust covalent bonds with other organic monomers (for COFs).

A primary synthetic route to create a ditopic linker from this compound involves a two-step functionalization. For instance, to create a dicarboxylic acid linker suitable for MOF synthesis, the following pathway can be envisioned:

Carboxylation at the Bromo-Position: The bromine atom can be converted to a carboxylic acid group through methods such as lithium-halogen exchange followed by quenching with carbon dioxide, or through palladium-catalyzed carbonylation reactions.

Functionalization of the Second Phenyl Ring: The unsubstituted phenyl ring can be functionalized through electrophilic aromatic substitution to introduce a second carboxylic acid group, thereby creating a biphenyl dicarboxylic acid linker.

The presence of the two fluorine atoms on one of the phenyl rings is a critical design element. Fluorination of organic linkers is a well-established strategy to impart specific properties to the resulting frameworks, including:

Enhanced Hydrophobicity: The fluorine atoms can render the pores of the MOF or COF more hydrophobic, which is advantageous for applications such as the separation of non-polar molecules or for catalysis in non-aqueous media.

Tuning of Electronic Properties: The electron-withdrawing nature of fluorine atoms can modify the electronic landscape of the linker, influencing the framework's photophysical properties, gas adsorption characteristics, and catalytic activity.

Relevance as a Linker Precursor

The this compound molecule is a precursor to asymmetric linkers. This asymmetry can be exploited to construct complex, non-centrosymmetric framework topologies that are difficult to achieve with symmetrical linkers. The resulting frameworks could exhibit interesting properties such as chirality or non-linear optical behavior.

For COF synthesis, the biphenyl scaffold can be functionalized with groups suitable for condensation reactions, such as the Schiff base reaction. For example, converting the bromine to an amine group and introducing an aldehyde on the other ring would yield a monomer ready for polycondensation into an imine-linked COF.

The table below summarizes the key properties of the parent compound and a potential dicarboxylic acid derivative for MOF synthesis.

Interactive Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 121219-09-8 sigmaaldrich.com
Molecular Formula C₁₂H₇BrF₂ sigmaaldrich.com
IUPAC Name This compound sigmaaldrich.com
Physical Form Solid sigmaaldrich.com
InChI Key HGNFGQUXRKLBSQ-UHFFFAOYSA-N sigmaaldrich.com

Interactive Table 2: Projected Properties of a Potential Ditopic Linker Derivative

Compound NameProjected Functional GroupsPotential Framework TypeKey Design Feature
2',5'-Difluoro-[1,1'-biphenyl]-4,X-dicarboxylic acidTwo -COOH groupsMOFAsymmetric, fluorinated linker for hydrophobic pores
4'-Amino-2,5-difluoro-[1,1'-biphenyl]-X-amineTwo -NH₂ groupsCOFNucleophilic monomer for polycondensation reactions
(2',5'-Difluoro-[1,1'-biphenyl]-4,X-diyl)diboronic acidTwo -B(OH)₂ groupsCOFMonomer for boronate ester-linked COFs

Research Findings on Related Fluorinated Linkers

Studies on fluorinated biphenyls and other aromatic structures have demonstrated their value in creating functional MOFs. For instance, fluorinated biphenyl dicarboxylic acids have been successfully used to synthesize frameworks with high thermal stability and specific gas separation capabilities. rsc.org Research has shown that even subtle changes in the degree and position of fluorination can significantly alter the properties of the resulting MOF. rsc.org For example, the use of 2,2′-bis(trifluoromethyl)-4,4′-biphenyldicarboxylate has been employed to functionalize Zr-based MOFs, showcasing the utility of fluorinated biphenyl backbones. rsc.org These findings underscore the potential of systematically designed linkers derived from precursors like this compound to create new generations of advanced materials.

Emerging Research Directions and Methodological Advances in Halogenated Biphenyl Chemistry

Sustainable and Green Synthesis Approaches for 4-Bromo-2,5-difluoro-1,1'-biphenyl and its Derivatives

In response to the growing environmental impact of traditional chemical manufacturing, the principles of green chemistry are being increasingly integrated into the synthesis of halogenated biphenyls. jddhs.com These principles prioritize waste prevention, maximization of atom economy, use of safer solvents, and energy efficiency. mit.edu For the synthesis of this compound and its derivatives, research is focused on developing methodologies that minimize hazardous waste and reduce energy consumption. jddhs.comunt.edu

Key green approaches include:

Catalytic Reactions: Utilizing catalysts in small amounts that can perform a single reaction multiple times is preferred over stoichiometric reagents which are used in excess and generate more waste. mit.edu Heterogeneous recyclable catalysts, such as palladium nanoparticles supported on modified graphene, are of great interest for Suzuki-Miyaura C-C coupling reactions, offering a reusable alternative to homogeneous palladium complexes. ugr.es

Safer Solvents: Traditional solvents often contribute significantly to the environmental footprint of pharmaceutical and chemical synthesis. jddhs.com Green chemistry promotes the use of safer alternatives like water, bio-based solvents, or supercritical fluids. jddhs.commit.edu For instance, Suzuki-Miyaura cross-coupling reactions have been successfully performed using water as a solvent, which is a significant step towards greener processes. tcichemicals.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible reduces energy consumption. mit.edu Microwave-assisted synthesis is another energy-efficient technique that can drastically shorten reaction times from hours to minutes, thereby increasing efficiency and reducing waste. jddhs.commdpi.com

Solvent-Free Reactions: Mechanochemistry and other solvent-free reaction conditions are being explored to further minimize waste and environmental impact by eliminating the need for solvents altogether. jddhs.commdpi.com

Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Halogenated Biphenyls

Feature Traditional Synthesis Green/Sustainable Synthesis
Solvents Often uses hazardous, toxic, and non-biodegradable organic solvents. jddhs.com Employs safer solvents like water, ionic liquids, or bio-based alternatives; promotes solvent-free reactions. jddhs.commit.edu
Catalysts May rely on stoichiometric reagents, leading to significant waste. mit.edu Utilizes highly efficient and recyclable catalysts (e.g., supported Pd nanoparticles) to minimize waste. mit.eduugr.es
Energy Use Often requires high temperatures and pressures for extended periods. Focuses on energy efficiency through ambient reaction conditions or techniques like microwave-assisted synthesis. mit.edumdpi.com
Waste Generation Produces substantial amounts of by-products and chemical waste. unt.edu Aims to prevent waste, with microscale extractions capable of cutting waste volume by a factor of ten or more. mit.eduunt.edu

| Atom Economy | Lower atom economy, with a smaller proportion of starting materials incorporated into the final product. | Designed to maximize atom economy, ensuring most of the starting materials are part of the final product. mit.edu |

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

The discovery of novel derivatives of this compound with enhanced properties is greatly accelerated by high-throughput screening (HTS) and combinatorial chemistry. combichemistry.com These technologies allow for the rapid synthesis and testing of vast libraries of compounds, significantly speeding up the process of identifying promising candidates for further development. combichemistry.comnih.gov

Combinatorial chemistry provides a powerful set of tools for generating large, diverse libraries of molecules. combichemistry.com Both solid-phase and liquid-phase synthesis techniques are employed to create collections of structurally related compounds by systematically combining different chemical building blocks. combichemistry.comresearchgate.net This approach is particularly valuable in drug discovery for identifying and optimizing lead compounds. researchgate.net For instance, an HTS campaign led to the identification of a novel hit characterized by a biphenyl (B1667301) fragment, which then became the basis for further optimization. researchgate.net

Once a library is synthesized, HTS is used to rapidly assay the biological activity of thousands of compounds against a specific target. combichemistry.com This process relies on automation and miniaturization to handle the large number of samples efficiently. researchgate.netresearchgate.net The integration of combinatorial chemistry with HTS creates a powerful engine for drug discovery and the development of new materials. combichemistry.com

Table 2: Workflow for High-Throughput Screening (HTS) in Biphenyl Derivative Discovery

Step Description Key Technologies
1. Library Generation Synthesis of a large, diverse collection of biphenyl derivatives using combinatorial chemistry techniques. combichemistry.comresearchgate.net Solid-phase synthesis, liquid-phase synthesis, automated parallel synthesis. combichemistry.comresearchgate.net
2. Assay Development Creation of a robust and automated biological assay to measure the desired effect of the compounds on a specific target. researchgate.net Cell-based assays, biochemical assays, label-free detection technologies. combichemistry.comcijournal.ru
3. High-Throughput Screening Rapid screening of the entire compound library using the developed assay. This step is highly automated. combichemistry.com Robotic liquid handling, microplate readers, high-content imaging systems. researchgate.net
4. Data Analysis Computational analysis of the screening data to identify "hits" - compounds that show significant activity. cijournal.ru Chemoinformatics, data mining software, statistical analysis tools. cijournal.ru
5. Hit Confirmation & Validation Re-testing of initial hits to confirm their activity and eliminate false positives. Secondary assays, dose-response curves. researchgate.net

| 6. Lead Optimization | Chemical modification of the validated hits to improve their potency, selectivity, and other properties. researchgate.net | Medicinal chemistry, structure-activity relationship (SAR) studies. researchgate.net |

Development of Novel Catalytic Systems for Halogenated Aryl Coupling

The synthesis of this compound and its analogs heavily relies on cross-coupling reactions, with the Suzuki-Miyaura reaction being one of the most powerful methods for forming carbon-carbon bonds. tcichemicals.comlibretexts.org Continuous research into novel catalytic systems aims to improve the efficiency, scope, and sustainability of these crucial transformations. researchgate.net

Palladium-based catalysts are the most widely used for Suzuki coupling. libretexts.org Recent advancements focus on the development of highly active and stable catalyst systems. These include:

Advanced Ligands: The performance of a palladium catalyst is heavily influenced by its ligands. Biaryl phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs) have been shown to be highly effective. organic-chemistry.orgacs.org For example, air- and moisture-stable (NHC)Pd(allyl)Cl complexes are highly active for Suzuki-Miyaura cross-coupling. organic-chemistry.org

Nanoparticle Catalysts: Heterogeneous catalysts based on palladium nanoparticles supported on materials like graphene offer excellent catalytic activity and the significant advantage of being easily recovered and reused, aligning with green chemistry principles. ugr.es

Catalyst Systems for Challenging Substrates: Researchers are developing catalysts capable of activating less reactive aryl chlorides or handling complex substrates. nih.govnih.gov A novel palladium catalyst system, [(t-Bu)₂P(OH)]₂PdCl₂, has been reported to effectively catalyze the Suzuki-Miyaura coupling of challenging aryl chlorides. nih.gov

Addressing Side Reactions: A common side reaction in cross-coupling with fluorinated substrates is hydrodehalogenation. Studies have shown that this can be controlled by modifying phosphine substituents and that water can be a hydrogen source for this undesired reaction. acs.org

Emerging Catalytic Methods: Beyond traditional palladium catalysis, new frontiers are being explored. Photocatalytic cross-couplings using visible light offer a greener alternative. acs.org Additionally, the development of artificial photoenzymes for biocatalytic cross-coupling of aryl halides represents a novel and sustainable approach. nih.gov

Table 3: Overview of Novel Catalytic Systems for Halogenated Aryl Coupling

Catalyst System Description Advantages
Pd Nanoparticles on Graphene A heterogeneous system where palladium nanoparticles are supported on COOH-modified graphene. ugr.es Excellent versatility, good conversion rates, and high reusability, making it a sustainable option. ugr.es
(NHC)Pd(allyl)Cl Complexes Air- and moisture-stable palladium complexes with N-heterocyclic carbene (NHC) ligands. organic-chemistry.org Highly active for various cross-coupling and dehalogenation reactions under mild conditions, compatible with microwave heating. organic-chemistry.org
POPd with SPhos-derived ligand A system using [(t-Bu)₂P(OH)]₂PdCl₂ (POPd) with a specific water-soluble ligand. nih.gov Effective for challenging substrates like DNA-linked aryl chlorides. nih.gov
tBuBrettPhos Pd G3 A commercially available precatalyst used for C-O cross-coupling of (hetero)aryl bromides with fluorinated alcohols. acs.orgnih.gov Short reaction times, excellent functional group tolerance, and broad substrate scope. acs.orgnih.gov
o-Phosphinophenolate A metal-free organic photocatalyst that uses visible light to activate aryl halides for various coupling reactions. acs.org Functions as a potent, strongly reducing photocatalyst, enabling reactions under mild, light-driven conditions. acs.org

| Artificial Dehalogenase | A genetically engineered photoenzyme featuring a benzophenone (B1666685) chromophore and a synthetic Ni(II) cofactor. nih.gov | Enables the first photobiocatalytic cross-coupling of aryl halides, expanding the repertoire of artificial enzymes. nih.gov |

Advanced Characterization Techniques Development Specific to Polyhalogenated Biphenyls

The accurate identification and quantification of polyhalogenated biphenyls (PHBs), such as this compound, and their derivatives are critical. The complexity arises from the large number of possible congeners (isomers with the same number and type of halogens but different positions), many of which may co-elute during chromatographic separation. mdpi.comnih.gov This necessitates the development and application of advanced and highly specific analytical techniques.

Mass Spectrometry (MS): Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for analyzing PHBs. clu-in.org

GC-MS/MS: Tandem mass spectrometry (GC-MS/MS) provides enhanced selectivity and sensitivity, allowing for the quantification of trace levels of specific PBBs and PCBs in complex matrices like human serum. nih.gov

High-Resolution Mass Spectrometry (HRMS): This technique offers high mass accuracy, aiding in the definitive identification of compounds. nih.gov

Chemical Ionization (CI): Compared to standard electron impact ionization (EI), chemical ionization using methane (B114726) as a reagent gas can suppress fragmentation, leading to simpler mass spectra that are easier to quantify. researchgate.net

The "Ortho Effect": A fascinating phenomenon observed in mass spectrometry is the "ortho effect," where 2,2'-substituted PCBs and PBBs show an unusually intense ion corresponding to the loss of one halogen atom. This effect can be used to distinguish between co-eluting isomers, which is crucial as different isomers can have varying toxicities. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an exceptionally powerful tool for detailed structural elucidation. nih.gov

Multidimensional NMR: Advanced techniques like 2D and 3D NMR (e.g., COSY, HSQC) are essential for resolving complex spectra with overlapping signals, which is common for large molecules like polysaccharides and applicable to complex biphenyls. mdpi.com

Multinuclear NMR: For halogenated compounds, observing nuclei other than protons (¹H) is highly advantageous. mdpi.com

¹⁹F NMR: Given the presence of fluorine in this compound, ¹⁹F NMR is a highly specific and sensitive technique for characterization.

³¹P NMR: This is valuable when phosphorus-containing ligands or reagents are used in synthesis. mdpi.com

¹³C NMR: Provides detailed information about the carbon skeleton of the molecule. mdpi.com

"Pure Shift" NMR: This emerging pulse sequence simplifies complex proton spectra by collapsing coupling patterns into singlets, greatly improving resolution and aiding in structural analysis. mdpi.com

Table 4: Advanced Analytical Techniques for Polyhalogenated Biphenyls

Technique Principle Application to Polyhalogenated Biphenyls
GC-MS/MS Gas chromatography separates compounds, which are then ionized and fragmented. Specific fragment transitions are monitored for high selectivity. nih.gov Highly sensitive and selective quantification of specific PCB and PBB congeners in complex biological samples. nih.gov
LC-MS/MS Liquid chromatography separation followed by tandem mass spectrometry. Avoids the need for derivatization of polar metabolites. nih.gov Increasingly used for detecting hydroxylated metabolites of PCBs (OH-PCBs) directly from samples. nih.gov
MS "Ortho Effect" A specific fragmentation pattern (loss of one halogen) in mass spectra of 2,2'-ortho-substituted biphenyls. mdpi.com Distinguishes between co-eluting isomers that may have different toxicological profiles. mdpi.com
Multinuclear NMR (¹⁹F, ³¹P, ¹³C) Measures the magnetic properties of specific atomic nuclei to elucidate molecular structure. nih.govmdpi.com Provides unambiguous structural information. ¹⁹F NMR is particularly powerful for fluorinated compounds like this compound. mdpi.com

| Multidimensional NMR (e.g., COSY, HSQC) | Correlates signals from different nuclei in 2D or 3D space to resolve spectral overlap and map out molecular connectivity. mdpi.com | Elucidates the complete and complex structures of biphenyl derivatives and their metabolites. mdpi.com |

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